4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
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Overview
Description
4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a sulfonic acid group, which enhances its solubility and reactivity in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-methyl-1H-pyrazol-5-one in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoline derivatives.
Scientific Research Applications
4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, affecting neural transmission and potentially exhibiting neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar structure but lacks the sulfonic acid group.
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonic acid group.
Uniqueness
The presence of the sulfonic acid group in 4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid enhances its solubility and reactivity, making it more versatile in various chemical and biological applications compared to its analogs.
Properties
CAS No. |
5466-86-4 |
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Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-methyl-3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-7-3-4-9(18(15,16)17)6-10(7)13-11(14)5-8(2)12-13/h3-4,6H,5H2,1-2H3,(H,15,16,17) |
InChI Key |
APXZUKPCHGKOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)C |
Origin of Product |
United States |
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